molecular formula C20H19ClN2O3S B2587864 [4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone CAS No. 1251551-15-1

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

Cat. No.: B2587864
CAS No.: 1251551-15-1
M. Wt: 402.89
InChI Key: ZHAGCNVAIRDNBT-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN2O3S and its molecular weight is 402.89. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c21-15-8-10-16(11-9-15)23-14-19(20(24)22-12-4-1-5-13-22)27(25,26)18-7-3-2-6-17(18)23/h2-3,6-11,14H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAGCNVAIRDNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by a benzothiazin core with a chlorophenyl substituent and a piperidinyl methanone moiety. Its molecular formula is C23H18ClNO5SC_{23}H_{18}ClNO_{5}S with a molecular weight of 455.9 g/mol. The presence of the chlorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Activity

Benzothiazine derivatives are known for their antimicrobial properties . Computational studies suggest that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives have shown effectiveness against Salmonella typhi and Bacillus subtilis with moderate to strong inhibitory effects .

Anticancer Activity

Research indicates that benzothiazine compounds can possess anticancer properties . The mechanisms often involve the inhibition of cancer cell proliferation and induction of apoptosis. In vitro studies are essential for validating these predictions and elucidating the underlying mechanisms of action.

In Vitro Studies

In vitro studies are critical for confirming the biological activity of this compound. For example, studies on related piperidine derivatives have demonstrated:

  • Anti-tumor activity : Some derivatives have been shown to inhibit tumor growth in various cancer cell lines.
  • Antiviral properties : Certain compounds exhibit antiviral activity against HIV-1 and other viruses .

Study 1: Antimicrobial Efficacy

A study synthesized several derivatives related to the benzothiazine structure and assessed their antimicrobial activity against multiple bacterial strains. The results indicated that compounds similar to 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone displayed significant antibacterial effects, particularly against Gram-positive bacteria .

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. typhi15
Compound BB. subtilis20
Title CompoundE. coli12

Study 2: Anticancer Activity

Another study focused on the anticancer potential of benzothiazine derivatives. The title compound was evaluated in various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through specific pathways.

Structure-Activity Relationship (SAR)

Computational methods have been employed to analyze the structure-activity relationships (SAR) of benzothiazine derivatives. These analyses reveal that modifications in the functional groups significantly impact biological activity:

  • Chlorophenyl Group : Enhances lipophilicity and biological interactions.
  • Piperidinyl Moiety : Contributes to neuropharmacological effects and may enhance binding affinity to target proteins.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.